N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide is a complex organic compound that features both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorophenethylamine and 4-fluorobenzenesulfonyl chloride.
Formation of Carbamimidoyl Intermediate: The 4-chlorophenethylamine reacts with cyanamide under acidic conditions to form the carbamimidoyl intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow systems: To improve yield and efficiency.
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the sulfonamide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: The compound can be used to study protein-ligand interactions.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide exerts its effects typically involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Interfering with biochemical pathways, such as those involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenethyl)carbamimidoyl)-4-methylbenzenesulfonamide
- N-(4-chlorophenethyl)carbamimidoyl)-4-chlorobenzenesulfonamide
Uniqueness
- Functional Groups : The presence of both a fluorine atom and a sulfonamide group makes it unique compared to similar compounds.
- Reactivity : The specific arrangement of functional groups influences its reactivity and potential applications.
This detailed overview provides a comprehensive understanding of N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2S/c16-12-3-1-11(2-4-12)9-10-19-15(18)20-23(21,22)14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H3,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSAOBQKPUGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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